molecular formula C23H14ClN3O2S2 B11628778 (6Z)-6-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11628778
M. Wt: 464.0 g/mol
InChI Key: MNKKEDLZAPAUGM-JLFKZYKSSA-N
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Description

The compound (6Z)-6-({5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule featuring a thiazolo[3,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactionsThe final step involves the formation of the imino and methylene groups under specific conditions, such as the use of strong bases or acids to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-({5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

(6Z)-6-({5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (6Z)-6-({5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-6-({5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE: stands out due to its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H14ClN3O2S2

Molecular Weight

464.0 g/mol

IUPAC Name

(6Z)-6-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H14ClN3O2S2/c24-15-6-9-17(10-7-15)31-20-11-8-16(29-20)12-18-21(25)27-19(14-4-2-1-3-5-14)13-30-23(27)26-22(18)28/h1-13,25H/b18-12-,25-21?

InChI Key

MNKKEDLZAPAUGM-JLFKZYKSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=O)/C(=C\C4=CC=C(O4)SC5=CC=C(C=C5)Cl)/C(=N)N23

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=CC4=CC=C(O4)SC5=CC=C(C=C5)Cl)C(=N)N23

Origin of Product

United States

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